
ent-Montelukast Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ent-Montelukast Sodium Salt: is a potent and selective leukotriene receptor antagonist. It is primarily used to block the action of leukotrienes, which are inflammatory mediators. This compound has a high affinity for the cysteinyl leukotriene receptor and is effective in blocking the effects of leukotrienes in various experimental models .
Applications De Recherche Scientifique
Pharmacological Applications
1. Asthma Management
ent-Montelukast sodium salt is primarily indicated for the prophylaxis and chronic treatment of asthma in patients aged 12 months and older. It works by inhibiting the cysteinyl leukotriene receptor (CysLT1), which plays a significant role in bronchoconstriction and inflammation associated with asthma . Clinical studies have demonstrated that montelukast can provide bronchodilation within two hours of administration, enhancing the efficacy of beta-agonist medications used concurrently .
2. Allergic Rhinitis Treatment
The compound is also effective in treating seasonal allergic rhinitis. It alleviates symptoms by blocking the action of leukotrienes released during allergic reactions, thus reducing nasal congestion, sneezing, and other symptoms associated with allergies .
Efficacy in Asthma
A pivotal study assessed the pharmacokinetics and bioequivalence of montelukast sodium formulations among healthy subjects. Results indicated that the geometric mean ratios for maximum plasma concentration and area under the concentration-time curve were within the acceptable range of 80%-125%, confirming consistent therapeutic effects across formulations .
Efficacy in Allergic Rhinitis
Clinical trials have shown that montelukast significantly reduces eosinophil counts in patients with allergic rhinitis, indicating its potential to mitigate inflammation associated with allergic responses .
Comparative Efficacy Table
Application | Efficacy | Study Reference |
---|---|---|
Asthma Management | Reduces bronchoconstriction; improves lung function | |
Seasonal Allergic Rhinitis | Decreases nasal congestion; alleviates symptoms |
Case Study 1: Pediatric Asthma Management
A clinical trial involving pediatric patients demonstrated that daily administration of montelukast significantly improved asthma control compared to placebo, with a notable reduction in nighttime awakenings due to asthma symptoms .
Case Study 2: Adult Allergic Rhinitis
In adults suffering from seasonal allergic rhinitis, montelukast was shown to reduce overall symptom scores significantly over a treatment period compared to standard antihistamines, highlighting its effectiveness as an alternative treatment option .
Mécanisme D'action
- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
ent-Montelukast Sodium Salt plays a significant role in biochemical reactions as it interacts with the CysLT1 receptor for LTD4, a bronchoconstrictor mediator in allergic inflammation . This interaction is crucial in the regulation of leukotriene-mediated effects, such as bronchoconstriction, smooth muscle contraction, and enhanced vascular permeability .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of LTD4 at the CysLT1 receptor, thereby inhibiting leukotriene-mediated effects that are often associated with allergic inflammation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the CysLT1 receptor, thereby preventing the binding of LTD4 . This competitive antagonism at the receptor level inhibits the biochemical actions of LTD4, reducing inflammation and constriction in the bronchial tubes .
Temporal Effects in Laboratory Settings
It is known that the compound shows higher biological activity than free ligand for some strains .
Metabolic Pathways
This compound is involved in the leukotriene pathway, where it interacts with the CysLT1 receptor . This interaction can affect metabolic flux or metabolite levels, particularly of LTD4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroboration of Ketones: This method involves the use of boranes from α-pinenes, employing a non-catalytic enantioselective reduction protocol.
Enantioselective Hydrogen Transfer: Organometallic complexes of Ru (II) are used to catalyze enantioselective hydrogen transfer, with formic acid as the hydrogen source.
Grignard Reaction: CeCl3-THF solvate is a valuable promoter in this reaction.
Biocatalytic Process: Using ketoreductase KRED, a “self-driven” process can be scaled up to a 200 kg batch with >99.9% enantiomeric excess.
Industrial Production Methods: : The industrial production of ent-Montelukast Sodium Salt involves scaling up the biocatalytic process with ketoreductase KRED to achieve high enantiomeric excess and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Substitution reactions often involve the use of Grignard reagents, with CeCl3-THF solvate as a promoter.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, other oxidizing agents.
Reduction: Organometallic complexes of Ru (II), formic acid.
Substitution: Grignard reagents, CeCl3-THF solvate.
Major Products: : The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Pranlukast: Similar to montelukast, used for asthma and allergic rhinitis.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.
Uniqueness: : ent-Montelukast Sodium Salt is unique due to its high affinity for the cysteinyl leukotriene receptor and its effectiveness in blocking leukotriene actions in various experimental models . Its biocatalytic production process also ensures high enantiomeric excess and yield .
Activité Biologique
ent-Montelukast Sodium Salt, an enantiomer of Montelukast, is a potent leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical efficacy, supported by relevant research findings and data tables.
- Molecular Formula : C35H35ClNNaO3S
- Molecular Weight : 608.17 g/mol
- CAS Number : [Not specified in the provided data]
Montelukast acts by selectively binding to the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the physiological effects of leukotrienes D4 and E4, which are involved in inflammatory processes associated with asthma and allergic rhinitis. This inhibition leads to a reduction in airway edema, smooth muscle contraction, and other cellular activities that contribute to respiratory distress .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and elimination:
- Absorption : Rapidly absorbed post-oral administration with a mean bioavailability of approximately 64% .
- Distribution : Highly protein-bound (99%) with a steady-state volume of distribution ranging from 8 to 11 liters .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9). At therapeutic doses, metabolites are undetectable in plasma .
- Elimination : Excreted mainly via bile; less than 0.2% is recovered in urine. The mean half-life ranges from 2.7 to 5.5 hours .
Clinical Efficacy
Montelukast has demonstrated significant clinical benefits in managing asthma and allergic rhinitis. Key findings from clinical studies include:
- Asthma Management : In adults and adolescents, montelukast significantly reduced daytime asthma symptoms and beta2-agonist use (p < 0.001) compared to placebo. It also improved peak expiratory flow rates (p < 0.001) .
Study Parameter | Montelukast Group (Mean Change) | Placebo Group (Mean Change) | p-value |
---|---|---|---|
Daytime Asthma Symptoms | -0.45 | -0.22 | <0.001 |
Beta2-agonist Use (puffs/day) | -1.56 | -0.41 | <0.001 |
AM Peak Expiratory Flow (L/min) | +24.5 | +3.3 | <0.001 |
Nocturnal Awakenings (#/week) | -1.84 | -0.79 | <0.001 |
- Allergic Rhinitis : Montelukast effectively reduces total nasal symptom scores and serum arginase levels in patients suffering from seasonal allergic rhinitis (SAR). A study reported statistically significant reductions in serum arginase levels post-treatment (p = 0.001) .
Case Studies
- Asthmatic Children Study : A study involving children with mild-to-moderate persistent asthma demonstrated that montelukast significantly improved lung function and reduced symptoms compared to placebo over a treatment period .
- Seasonal Allergic Rhinitis Study : Patients treated with montelukast showed a notable decrease in nasal congestion and other symptoms related to SAR, suggesting its dual utility in managing both asthma and allergic conditions .
Safety Profile
Montelukast is generally well-tolerated; however, mild elevations in serum aminotransferase levels have been noted in some patients . Long-term safety studies indicate that adverse effects are comparable to placebo.
Propriétés
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.